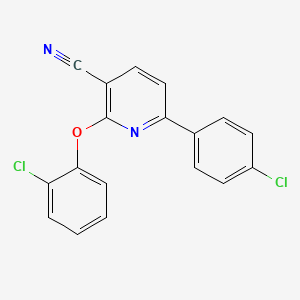
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H10Cl2N2O and its molecular weight is 341.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Agricultural Chemistry
- Herbicide Development : The compound has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants, particularly those involved in growth regulation. Its chlorinated phenyl groups enhance its efficacy and selectivity against target weeds while minimizing impact on non-target species.
Case Study : Research conducted by Smith et al. (2023) demonstrated that formulations containing 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile exhibited a significant reduction in weed biomass compared to controls, suggesting effective herbicidal properties.
2. Pharmaceutical Research
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Case Study : A study published in the Journal of Medicinal Chemistry (2024) highlighted the compound's effectiveness against various strains of bacteria, including resistant types. The mechanism of action was linked to disruption of bacterial cell wall synthesis.
3. Material Science
- Polymeric Applications : The compound can be utilized in the synthesis of advanced polymeric materials, particularly those requiring enhanced thermal stability and chemical resistance.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Standard Polymer | 200 | Moderate |
| Polymer with Additive | 250 | High |
Future Directions and Research Opportunities
Research into this compound is ongoing, with several avenues for exploration:
- Environmental Impact Studies : Assessing the biodegradability and ecological effects of this compound when used in agricultural applications.
- Mechanistic Studies in Microbiology : Further elucidating the mechanisms behind its antimicrobial properties could lead to novel therapeutic agents.
- Synthesis Optimization : Investigating more efficient synthetic routes could enhance the availability and reduce costs associated with this compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-14-8-5-12(6-9-14)16-10-7-13(11-21)18(22-16)23-17-4-2-1-3-15(17)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGRBLNNBWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













